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molecular formula C16H16 B1605522 1-Methyl-3-phenylindan CAS No. 6416-39-3

1-Methyl-3-phenylindan

Cat. No. B1605522
M. Wt: 208.3 g/mol
InChI Key: JHIDJKSBZPNVKZ-UHFFFAOYSA-N
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Patent
US03998894

Procedure details

1 part of phenothiazine is added to 375 parts by volume of phosphoric acid (95% strength by weight) at 25° C, in a stirred vessel. The mixture is irradiated for 10 minutes with a mercury vapor lamp (15 watt hours per kilogram of styrene II and III) whilst passing 2,000 parts of air through it. A mixture of 52 parts of styrene, 78 parts of o-chlorostyrene and 42 parts of o-chloroethylbenzene is then added to the irradiated solution over 3 hours at a temperature of 38° C. After completion of the addition, the mixture is stirred for a further hour at 38° C. The organic phase is separated off, washed with 200 parts of 5 per cent strength by weight sodium hydroxide solution and fractionated. 13.8 parts of 1-methyl-3-phenylindan (b.p. 145° to 146° C (10 mm)), 85 parts of 1-methyl-3-(o-chloro)-phenylindan (b.p. 165° to 168° C (10 mm), nD25 : 1.5890) and 5 parts of 1-methyl-3-(o-chloro)-phenyl-7-chloroindan (b.p. 195° to 200° C (10 mm)) are isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2NC3C(=CC=CC=3)SC=2C=CC=1.P(=O)(O)(O)O.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.ClC1C=CC=CC=1C=C.Cl[CH2:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>>[CH3:38][CH:39]1[C:40]2[C:45](=[CH:44][CH:43]=[CH:42][CH:41]=2)[CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
52
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further hour at 38° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added to the irradiated solution over 3 hours at a temperature of 38° C
Duration
3 h
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with 200 parts of 5 per cent strength by weight sodium hydroxide solution

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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